3-Formyl-4-ethyl-benzoic acid
Overview
Description
3-Formyl-4-ethyl-benzoic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoic acid, featuring a formyl group (-CHO) at the third position and an ethyl group (-C2H5) at the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-ethyl-benzoic acid can be achieved through several methods. One common approach involves the formylation of 4-ethylbenzoic acid using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled conditions to introduce the formyl group at the desired position on the benzene ring.
Another method involves the oxidation of 3-ethyl-4-methylbenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This process converts the methyl group to a carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-ethyl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Carboxy-4-ethyl-benzoic acid.
Reduction: 3-Hydroxymethyl-4-ethyl-benzoic acid.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-Formyl-4-ethyl-benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving formyl groups and carboxylic acids.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Formyl-4-ethyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzoic acid: Lacks the ethyl group at the fourth position, resulting in different chemical and biological properties.
3-Formylbenzoic acid: Lacks the ethyl group, affecting its reactivity and applications.
4-Ethylbenzoic acid: Lacks the formyl group, limiting its use in certain chemical reactions.
Uniqueness
3-Formyl-4-ethyl-benzoic acid is unique due to the presence of both formyl and ethyl groups on the benzene ring
Properties
IUPAC Name |
4-ethyl-3-formylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-7-3-4-8(10(12)13)5-9(7)6-11/h3-6H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSZUMLGUOPBLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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